molecular formula C10H9Br2NO2 B13674181 Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Cat. No.: B13674181
M. Wt: 334.99 g/mol
InChI Key: HNKRQGWSGINRPA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is a chemical compound with the molecular formula C10H9Br2NO2 It is a derivative of benzoic acid and contains both amino and dibromovinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both amino and dibromovinyl groups allows for a wide range of chemical modifications and applications .

Biological Activity

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a dibromovinyl group attached to a benzoate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

Property Details
Molecular Formula C10H8Br2N O2
Molecular Weight 327.98 g/mol
Functional Groups Amino, Dibromovinyl

Enzyme Inhibition and Protein Binding

The amino group in this compound facilitates hydrogen bonding with proteins and enzymes, which can influence their activity. Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways. The dibromovinyl group may also participate in halogen bonding interactions, further modulating biological activity.

Case Studies

  • Enzyme Interaction Studies :
    • A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding to the active site, altering substrate affinity and reaction rates.
  • Antimicrobial Testing :
    • Compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed varying degrees of inhibition, providing a basis for further exploration of this compound's antimicrobial potential.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Hydrogen Bonding : The amino group allows for strong interactions with target proteins.
  • Halogen Bonding : The dibromovinyl group enhances reactivity and specificity towards certain biological targets.

These interactions can lead to alterations in enzymatic functions or disruptions in cellular processes.

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

InChI

InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3

InChI Key

HNKRQGWSGINRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br

Origin of Product

United States

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